Compound Description: This compound, also referred to as o-BON, is a radioiodinated derivative investigated as a potential tumor diagnostic agent. In vivo studies showed it exhibited high tumor uptake and prolonged retention, suggesting potential as a single-photon emission computed tomography (SPECT) radiopharmaceutical for tumor imaging via the visualization of sigma receptors. []
Relevance: This compound shares a core structure with 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, featuring a piperazine ring with substitutions at the 1 and 4 positions. Both compounds showcase the versatility of the piperazine scaffold for developing molecules with potential medical applications. The research highlights how modifications to the aromatic rings and the length of the alkyl chain can significantly influence the compound's biological activity and target affinity. []
Compound Description: Known as m-BON, this radioiodinated piperazine derivative has been explored as a potential SPECT radiopharmaceutical for tumor imaging by targeting sigma receptors. Although structurally similar to o-BON, m-BON exhibited a different biodistribution profile in mice, showing slower clearance from peripheral organs. []
Relevance: This compound possesses a close structural resemblance to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, both containing a piperazine ring substituted at the 1 and 4 positions with aromatic and alkyl groups. The difference in the position of the iodine atom on the phenylpropyl group (3-position in m-BON vs. 2-position in o-BON) leads to differences in their pharmacokinetic profiles, highlighting the impact of even subtle structural modifications on biodistribution and clearance. []
Compound Description: This compound is another radioiodinated analog of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine investigated for its potential in mapping sigma receptors in the central nervous system (CNS). In vivo biodistribution studies in mice demonstrated high initial uptake and prolonged retention of this compound in the brain, making it a candidate for SPECT imaging of sigma receptors in the CNS. []
Relevance: The compound shares the core piperazine ring structure with 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, further emphasizing the versatility of this scaffold in medicinal chemistry. The presence of halogens like iodine and chlorine in both compounds hints at potential strategies for modifying their pharmacokinetic properties and binding affinities. []
Compound Description: This compound is another radioiodinated analog of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine that has shown promise as a SPECT radiopharmaceutical for mapping sigma receptors in the CNS. Like its structural isomer, it displays high brain uptake and retention in mice. Ex vivo autoradiography in rats confirmed that the uptake pattern aligns with the known distribution of sigma receptors in the brain. []
Relevance: This compound bears a close structural relationship to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, sharing a common piperazine ring structure with similar substitution patterns. This recurring motif underscores the importance of the piperazine moiety in designing ligands for biological targets, particularly in the context of neuroreceptor imaging. []
Compound Description: This series of compounds represents a modification of the lead compound 1-(2-(3,4-dichlorophenyl)ethyl)-4-(3-phenylpropyl)piperazine, where the phenylpropyl group at the 4-position of the piperazine ring is replaced by various alkyl groups. These modifications were part of a study aimed at understanding the structure-activity relationships of sigma receptor ligands. []
Relevance: This class of compounds, with their systematic variation of alkyl substituents on the piperazine ring, provide insights into the structural requirements for sigma receptor binding. By comparing the binding affinities of these analogs to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, researchers can gain valuable information about the influence of specific substituents on target engagement and pharmacological activity. []
Compound Description: Atiprosin (AY-28,228) is a potent antihypertensive agent belonging to the class of octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles. It acts as an α1-adrenoceptor blocker and was selected for preclinical evaluation due to its promising antihypertensive properties. []
Relevance: While structurally different from 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, atiprosin exemplifies how modifications to a basic piperazine scaffold can lead to compounds with potent activity on different therapeutic targets. Understanding the structure-activity relationships of both compounds can guide the design of new drugs with improved pharmacological profiles. []
Compound Description: This specific derivative, among a series of N-substituted homologs of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1), showed the highest binding affinity for sigma receptors (Ki = 0.55 nM) in a study focused on understanding the structure-activity relationships of sigma receptor ligands. []
Relevance: Comparing the structural features and activities of this compound to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate can provide insights into the binding preferences of sigma receptors. The high affinity of this butyl derivative suggests that the length and nature of the alkyl chain significantly influence the interaction with the target receptor. []
Compound Description: This compound, with its rigid bicyclic structure incorporating the dichlorophenyl and piperazine moieties, exhibited very weak interaction with sigma receptors in binding studies. []
Relevance: The low binding affinity of this compound, compared to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate and other related analogs, highlights the importance of conformational flexibility for optimal interaction with the sigma receptor binding site. The rigid structure likely prevents the molecule from adopting the necessary conformation for high-affinity binding. []
6,7-Dichloro-2-[[2-(1-pyrrolidinyl)ethyl]amino]tetralin and its Desmethyl Derivative
Compound Description: These compounds were synthesized to further constrain the conformation of the lead compound 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1), forcing the dichlorophenyl and N-methyl groups into a gauche orientation. []
Relevance: By comparing the binding affinities of these constrained analogs to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, researchers aimed to elucidate the preferred conformation of sigma receptor ligands in the binding pocket. This approach of systematically restricting conformational freedom provides valuable information for structure-based drug design. []
Compound Description: This compound, synthesized as a byproduct in a reaction aiming to produce substituted pyridazines, is a pyrido[3,4-c]pyridazine derivative. Its structure was confirmed using various spectroscopic techniques, including 1H, 13C, and 15N NMR. []
Relevance: Although this compound is not directly related to 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, it highlights the potential for unexpected products and novel structures to arise during organic synthesis. This finding underscores the importance of thorough structural characterization and the potential for discovering new chemical entities with potential biological activities. []
Compound Description: This series of compounds, containing both pyrazole and 1,2,4-triazole rings, were synthesized and evaluated for their potential antifungal activity. Molecular docking studies suggested that these compounds might interact with lanosterol 14α-demethylase, an enzyme crucial for fungal cell wall synthesis. []
Relevance: Although structurally distinct from 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate, this series exemplifies how combining different heterocyclic moieties can lead to compounds with potential therapeutic applications. Understanding the structure-activity relationships of diverse chemical classes expands the possibilities for drug discovery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.